2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride
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Overview
Description
2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride is an organic compound that features a benzophenone core with a dimethylamino group and a propoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride typically involves the reaction of benzophenone with 2-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzophenone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones or amines.
Scientific Research Applications
2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the benzophenone core can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone
- 2-(Dimethylamino)-1-(4-morpholinophenyl)-2-benzyl-1-butanone
Uniqueness
2-(2-(Dimethylamino)propoxy)benzophenone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
7347-83-3 |
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Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-(2-benzoylphenoxy)propan-2-yl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-14(19(2)3)13-21-17-12-8-7-11-16(17)18(20)15-9-5-4-6-10-15;/h4-12,14H,13H2,1-3H3;1H |
InChI Key |
KYKNSOIHEXYRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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